
6,7-Dihydrobiopterin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydrobiopterin is a chemical compound belonging to the class of biopterins and derivatives. It is a coenzyme containing a 2-amino-pteridine-4-one derivative and is mainly synthesized in several parts of the body, including the pineal gland . This compound plays a crucial role in various biological processes, particularly in the metabolism of amino acids and the synthesis of neurotransmitters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6,7-Dihydrobiopterin can be synthesized through the reduction of 7,8-dihydrobiopterin using dihydropteridine reductase. The reaction involves the conversion of 7,8-dihydrobiopterin to this compound in the presence of NADH or NADPH as reducing agents .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes. These processes utilize genetically engineered microorganisms to produce the compound in large quantities. The microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydrobiopterin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the primary reactions is its reduction to tetrahydrobiopterin, which is catalyzed by dihydropteridine reductase .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: NADH or NADPH are commonly used as reducing agents.
Substitution: Various nucleophiles can be used to substitute functional groups on the pteridine ring.
Major Products
Oxidation: The major product is 7,8-dihydrobiopterin.
Reduction: The major product is tetrahydrobiopterin.
Substitution: The products vary depending on the nucleophile used.
Applications De Recherche Scientifique
6,7-Dihydrobiopterin has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various pteridine derivatives.
Biology: It plays a role in the study of enzyme mechanisms, particularly those involving dihydropteridine reductase.
Medicine: It is involved in the research of metabolic disorders related to biopterin metabolism.
Industry: It is used in the production of pharmaceuticals and as a research tool in the development of new drugs
Mécanisme D'action
6,7-Dihydrobiopterin exerts its effects by acting as a cofactor for various enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes are involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound interacts with these enzymes to facilitate the hydroxylation of aromatic amino acids, which is a crucial step in neurotransmitter synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrobiopterin: An essential cofactor for nitric oxide synthase and aromatic amino acid hydroxylases.
Neopterin: A marker of immune system activation.
Sepiapterin: An intermediate in the biosynthesis of tetrahydrobiopterin.
Uniqueness
6,7-Dihydrobiopterin is unique in its ability to act as both a substrate and a product in the enzymatic reactions involving dihydropteridine reductase. This dual role makes it a critical component in the regulation of biopterin metabolism and its associated biological processes .
Propriétés
Formule moléculaire |
C9H13N5O3 |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,15-16H,2H2,1H3,(H3,10,11,13,14,17) |
Clé InChI |
ZHQJVZLJDXWFFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1CN=C2C(=N1)C(=O)NC(=N2)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


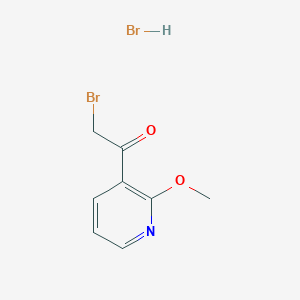
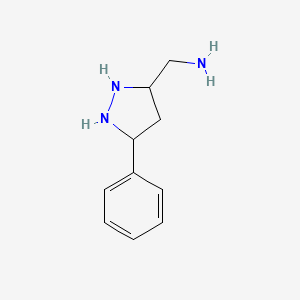
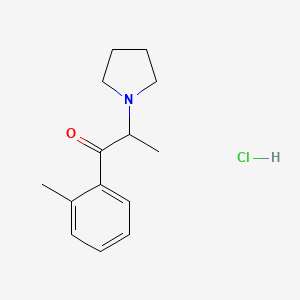

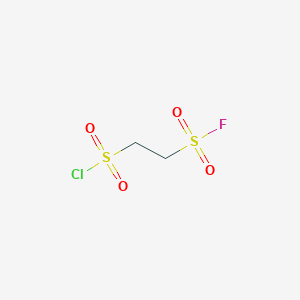


![2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12355253.png)
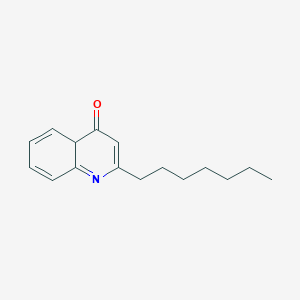
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis](/img/structure/B12355266.png)
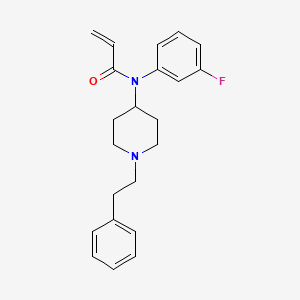
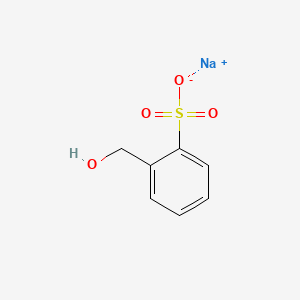
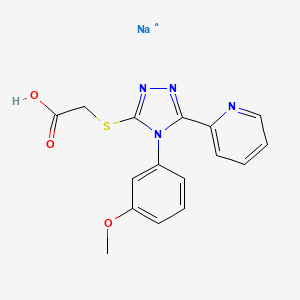
![4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B12355290.png)
